(1-Hydroxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate
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Overview
Description
(1-Hydroxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate is a complex organic compound characterized by its unique structure, which includes multiple unsaturated carbon chains and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with a glycerol derivative. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the carbon chains can be reduced to single bonds.
Substitution: The ester linkage can be hydrolyzed to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated fatty acid esters.
Substitution: Formation of glycerol and octadec-9-enoic acid.
Scientific Research Applications
Chemistry
In chemistry, (1-Hydroxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate is used as a precursor for the synthesis of various complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with biological membranes makes it a valuable tool for studying membrane dynamics and function.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry
In industrial applications, this compound is used as an emulsifier and stabilizer in various formulations. Its ability to form stable emulsions makes it useful in the production of cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of (1-Hydroxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. Additionally, the compound may interact with specific protein targets, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Glycerol monostearate: Similar in structure but lacks the unsaturated carbon chains.
Oleic acid esters: Similar in having unsaturated carbon chains but differ in the ester linkage and hydroxyl groups.
Uniqueness
(1-Hydroxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate is unique due to its combination of multiple unsaturated carbon chains and hydroxyl groups. This structural complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
(1-hydroxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNNBQJKEBDPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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